7-Ethyl-2-methylnonane-4,6-diol

Description

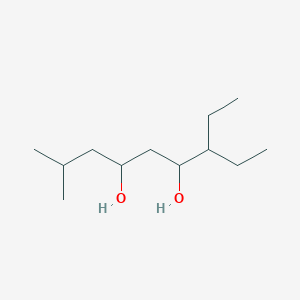

Structure

2D Structure

3D Structure

Properties

CAS No. |

92671-72-2 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

7-ethyl-2-methylnonane-4,6-diol |

InChI |

InChI=1S/C12H26O2/c1-5-10(6-2)12(14)8-11(13)7-9(3)4/h9-14H,5-8H2,1-4H3 |

InChI Key |

MPURTQWGOYOLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CC(CC(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethyl 2 Methylnonane 4,6 Diol

Retrosynthetic Analysis Approaches for 7-Ethyl-2-methylnonane-4,6-diol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target into simpler, readily available starting materials. For this compound, the key structural feature is the 1,3-diol motif, which is a common substructure in polyketide natural products. frontiersin.orgnih.gov The analysis, therefore, often mirrors strategies employed in polyketide synthesis. frontiersin.orgnih.gov

A primary disconnection strategy involves breaking the carbon-carbon bonds adjacent to the hydroxyl groups. This leads to several potential synthetic pathways:

Aldol-type Disconnection: The 1,3-diol can be traced back to a β-hydroxy ketone precursor through a C-C bond disconnection between C4 and C5 or C6 and C7. This β-hydroxy ketone, in turn, can be derived from the aldol (B89426) addition of an enolate to an aldehyde. researchgate.net

Conjugate Addition Disconnection: A 1,5-dicarbonyl relationship can be envisioned by disconnecting the bond between C5 and C6, suggesting a Michael or conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound as a key step.

Grignard-type Disconnection: The molecule can be broken down into smaller fragments that can be coupled using organometallic reagents. For instance, disconnections at the C3-C4 and C7-C8 bonds could lead to simpler alkyl halides and carbonyl compounds that can be joined via Grignard or similar organometallic additions.

These disconnections provide a roadmap for the forward synthesis, guiding the selection of appropriate reactions and starting materials.

Total Synthesis Strategies for this compound and its Precursors

The total synthesis of this compound can be approached through various strategies, each with its own set of advantages and challenges. These strategies often involve a combination of multi-step transformations, strategic carbon-carbon bond formations, and stereoselective reductions.

Multi-step Organic Transformations

The construction of a molecule with the complexity of this compound invariably requires a sequence of reactions. A plausible multi-step synthesis could commence with simpler, commercially available building blocks. For example, a synthetic route could be designed starting from simple aldehydes and ketones, which are then elaborated through a series of reactions including aldol additions, oxidations, reductions, and carbon-chain extensions. researchgate.net The synthesis of polyketide fragments often involves iterative cycles of such transformations. frontiersin.orgnih.gov

A hypothetical multi-step synthesis might involve the initial preparation of a β-hydroxy ketone intermediate, followed by a stereoselective reduction to install the second hydroxyl group. The choice of protecting groups for the hydroxyl functions is crucial to prevent unwanted side reactions during the synthetic sequence.

Carbon-Carbon Bond Formation Reactions

The formation of the carbon skeleton of this compound is a critical aspect of its synthesis. This can be achieved through a variety of powerful carbon-carbon bond-forming reactions.

Organometallic reagents are indispensable tools for constructing complex carbon frameworks. The Negishi cross-coupling reaction, which involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide, is a particularly versatile method. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp³) bonds, which is relevant for the synthesis of the alkyl backbone of this compound. wikipedia.orgresearchgate.net

A potential application of the Negishi coupling in the synthesis of our target molecule could involve the coupling of a zinc reagent derived from a fragment containing the 2-methylpropyl group with a halide precursor of the ethyl-substituted portion of the molecule.

Stannylcupration, another powerful organometallic reaction, involves the addition of a stannylcuprate reagent to an alkyne, followed by reaction with an electrophile. While not directly applicable in its simplest form to the saturated backbone of this compound, related organocuprate chemistry can be employed for the formation of key C-C bonds.

The stereochemistry of the two hydroxyl groups in this compound is a key feature. Stereoselective additions to carbonyl groups are paramount for controlling the relative and absolute configuration of these stereocenters. Aldol additions, in particular, are a cornerstone of polyketide synthesis and offer excellent stereocontrol. nih.gov By choosing the appropriate enolate geometry and reaction conditions (e.g., using chiral auxiliaries or catalysts), it is possible to selectively form syn- or anti-β-hydroxy ketones, which are direct precursors to 1,3-diols. researchgate.net

For instance, the synthesis could proceed through an aldol reaction between an enolate derived from 3-pentanone (B124093) and 4-methylpentanal (B1672222) to construct the C4-C5 bond and set the stereochemistry at C4 and C6 after a subsequent reduction.

Reductive Processes in Diol Synthesis

The final step in many synthetic routes to 1,3-diols is the reduction of a carbonyl group. The stereochemical outcome of this reduction is crucial for establishing the final stereochemistry of the diol.

The reduction of a β-hydroxy ketone precursor offers a direct route to 1,3-diols. The stereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions. For example, chelation-controlled reductions using reagents like di-n-butylboron triflate followed by sodium borohydride (B1222165) often lead to syn-1,3-diols. Conversely, non-chelating conditions, for instance using triethylborane (B153662) and sodium borohydride, can favor the formation of anti-1,3-diols.

Alternatively, the synthesis could proceed through a 1,3-diketone intermediate, which can then be stereoselectively reduced to the corresponding diol. Enzymatic reductions using alcohol dehydrogenases are also a powerful tool for achieving high stereoselectivity in the reduction of dicarbonyl compounds. mdpi.com

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a prominent method for the reduction of ketones to alcohols. In the context of producing this compound from its diketone precursor, the choice of catalyst and reaction conditions is crucial for achieving high yield and the desired stereoselectivity. Heterogeneous catalysts are often employed due to their ease of separation and potential for reuse.

Ruthenium-based catalysts, particularly on carbon supports (Ru/C), have demonstrated effectiveness in the hydrogenation of cyclic 1,3-diones to the corresponding diols. youtube.comtiktok.com For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied, highlighting the influence of temperature, pressure, and solvent on reaction efficiency. tiktok.com Such findings suggest that similar conditions could be optimized for the reduction of the open-chain 2-Methylnonane-4,6-dione.

The general mechanism for catalytic hydrogenation involves the adsorption of hydrogen gas onto the surface of a metal catalyst, such as palladium, platinum, or nickel. google.comyoutube.com The alkene or, in this case, the ketone, then coordinates with the catalyst surface, facilitating the addition of hydrogen atoms across the carbonyl double bond. google.com This process is typically a syn-addition, which has significant stereochemical implications when creating new chiral centers. google.com

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Product | Yield (%) | Reference |

| Cyclopentane-1,3-dione | Ru/C | Isopropanol | 100 | 80 | Cyclopentane-1,3-diol | High | tiktok.com |

| Dimedone | Bifunctional (acidic/hydrogenating) | Methanol (B129727) | - | - | 3,3-Dimethylcyclohexanol | High | jove.com |

| Aldehydes/Ketones | Palladium | - | - | - | Primary/Secondary Alcohols | - | pressbooks.pub |

| Alkynes | Platinum/Palladium/Nickel | - | - | - | Alkanes | - | youtube.com |

| This table presents data for analogous catalytic hydrogenation reactions, suggesting potential conditions for the synthesis of this compound. |

Chemo- and Regioselective Reductions

The presence of two carbonyl groups in 2-Methylnonane-4,6-dione necessitates a high degree of chemo- and regioselectivity in the reduction step to avoid a mixture of products, including the partially reduced keto-alcohol and the fully reduced diol.

Selective reduction of one ketone in the presence of another can be achieved using carefully chosen reagents and conditions. For example, sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can exhibit greater selectivity. nih.gov In some cases, protecting one of the carbonyl groups as an acetal (B89532) allows for the selective reduction of the other, followed by deprotection to yield the desired keto-alcohol. nih.gov This intermediate can then be subjected to a second reduction step, potentially with a different reducing agent to control the stereochemistry of the second hydroxyl group.

For diketones, the relative reactivity of the two carbonyl groups can be influenced by steric and electronic factors. In 2-Methylnonane-4,6-dione, the ketone at the 4-position is flanked by a methyl group and an ethyl group, while the ketone at the 6-position is adjacent to an ethyl group. This subtle difference in steric hindrance could be exploited to achieve regioselective reduction.

Recent research has focused on catalyst-controlled selective reductions. For instance, optically active β-ketoiminato cobalt complexes have been used for the highly chemo-, diastereo-, and enantioselective borohydride reduction of 2-substituted-1,3-diketones to afford optically active 2-substituted-3-hydroxyketones. organic-chemistry.org

| Substrate | Reagent/Catalyst | Solvent | Key Outcome | Reference |

| Ethyl 4-oxopentanoate | LiAlH₄ after acetal protection of keto group | Tetrahydrofuran | Selective reduction of ester over ketone | nih.gov |

| 1,2-dialkyl-3-aryl-1,3-diketones | Optically active β-ketoiminato cobalt complex with NaBH₄ | - | Highly chemo-, diastereo-, and enantioselective reduction to the hydroxyketone | organic-chemistry.org |

| β,γ-Unsaturated α-diketones | Asymmetric Transfer Hydrogenation (ATH) | - | Highly regio- and stereoselective reduction to acyloins or diols | organic-chemistry.org |

| This table showcases examples of chemo- and regioselective reductions of molecules with multiple carbonyl functionalities, providing insights into potential strategies for 2-Methylnonane-4,6-dione. |

Convergent and Divergent Synthetic Pathways to this compound Analogues

Convergent and divergent synthetic strategies offer efficient routes to complex molecules and libraries of related compounds.

A divergent synthesis , on the other hand, would start from a common intermediate that is elaborated into a variety of analogues. researchgate.net For instance, a common precursor to 2-Methylnonane-4,6-dione could be synthesized and then subjected to different reduction conditions to produce various stereoisomers of the diol. Alternatively, the diketone itself could be a starting point for diversification by reacting it with different organometallic reagents to introduce a range of substituents at the carbonyl carbons before reduction. This strategy is particularly valuable for generating a library of related compounds for structure-activity relationship studies. The synthesis of complex polyketide-like macrolides from a simple polyol precursor exemplifies the power of a divergent approach. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalysis offers a green alternative to traditional chemical reductions. Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of ketones with high stereoselectivity under mild conditions (ambient temperature and pressure, neutral pH). youtube.com The use of whole-cell biocatalysts can also simplify the process by providing in-situ cofactor regeneration. youtube.com The enzymatic reduction of diketones to chiral diols has been demonstrated, showcasing the potential for producing enantiomerically pure diols.

The use of greener solvents is another key aspect of green chemistry. Water is an ideal green solvent, and some catalytic reactions, such as the hydrolysis of epoxides to diols, can be performed effectively in hot water. For other reactions, bio-derived solvents or solvent-free conditions can be explored. For example, the hydrogenation of dimedone to 3,3-dimethylcyclohexanone (B1346601) has been achieved in polar solvents like methanol and ethanol (B145695). jove.com

Tandem or one-pot reactions , where multiple synthetic steps are carried out in the same reaction vessel, can improve efficiency and reduce waste by eliminating the need for intermediate purification steps. A tandem cross-metathesis–ester hydrogenation has been used to produce long-chain α–ω diols from renewable fatty acids, demonstrating a green and efficient approach.

Stereochemistry and Enantioselective Synthesis of 7 Ethyl 2 Methylnonane 4,6 Diol

Chiral Centers and Stereoisomerism in 7-Ethyl-2-methylnonane-4,6-diol

This compound possesses a molecular structure characterized by the presence of multiple stereogenic centers, which imparts the property of chirality to the molecule. nih.govnih.gov The carbon atoms at positions 4 and 6, to which the hydroxyl groups are attached, and the carbon at position 2, bearing a methyl group, are all potential chiral centers. The presence of these stereocenters means that the compound can exist in various stereoisomeric forms.

The number of possible stereoisomers is determined by the number of chiral centers, following the 2^n rule, where 'n' is the number of stereocenters. For this compound, with three chiral centers (at C2, C4, and C6), there are 2^3 = 8 possible stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The specific spatial arrangement of the substituents at each chiral center defines the absolute configuration, designated by the Cahn-Ingold-Prelog (R/S) nomenclature. The relative configuration between two or more stereocenters is described using terms like syn and anti.

The biological activity and physical properties of each stereoisomer can vary significantly. Therefore, the ability to selectively synthesize a single, desired stereoisomer is of paramount importance in many applications.

Asymmetric Synthetic Approaches to Enantiopure this compound

The synthesis of a single enantiomer of a chiral compound requires the use of asymmetric synthesis techniques. These methods introduce the desired chirality into the molecule, leading to an excess of one enantiomer over the other.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. These natural chiral molecules, such as amino acids, sugars, or terpenes, possess pre-existing stereocenters that can be incorporated into the target molecule. For a molecule like this compound, a potential chiral pool approach could involve starting from a chiral precursor that already contains one or more of the required stereocenters. For instance, the synthesis of natural products like linaloyl oxide has been achieved starting from enantiopure (R)- and (S)-linalool, which are available from the chiral pool. mdpi.com A similar strategy could be envisioned for this compound, where a suitable chiral starting material is elaborated through a series of stereocontrolled reactions to build the final carbon skeleton with the desired stereochemistry.

Asymmetric Catalysis in Diol Construction

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of diols, several catalytic asymmetric reactions are well-established.

The construction of the 1,3-diol system present in this compound can be achieved through various asymmetric reactions, such as aldol (B89426) reactions. The development of proline-catalyzed direct asymmetric aldol reactions has provided a pathway to synthesize anti-1,2-diols with high diastereo- and enantioselectivities. nih.gov Furthermore, the use of chiral diol-based organocatalysts in conjunction with organoboronates has been shown to be effective in various asymmetric transformations. researchgate.net For example, chiral diol catalysts can control the enantioselectivity of additions to aldehydes, which is a key step in building up the carbon backbone of a molecule like this compound. researchgate.net A de novo asymmetric total synthesis of the macrolide natural product (S)-phoracantholide J was accomplished using a Noyori reduction of a 3-yn-2-one to introduce asymmetry. nih.gov

Enzymatic Resolution and Biocatalytic Pathways

Enzymes are highly selective catalysts that can be used for the asymmetric synthesis and resolution of chiral compounds. Biocatalytic methods are often favored due to their high efficiency, mild reaction conditions, and environmental compatibility.

One common enzymatic approach is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are frequently used for the resolution of alcohols and diols. For instance, lipase-catalyzed enantiomer separation of a racemic diol was a key step in the synthesis of serricornin. nih.gov Similarly, internal propargylic diols have been successfully resolved using lipase (B570770) B from Candida antarctica (CAL-B). nih.gov The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been prepared through lipase-mediated resolution. mdpi.com This suggests that a racemic mixture of this compound could potentially be resolved using a suitable lipase to obtain the enantiopure forms.

Alternatively, biocatalytic reductions of prochiral ketones are a powerful method for establishing stereocenters. Asymmetric dehydrogenases can reduce ketones to chiral alcohols with high enantioselectivity, as demonstrated in the synthesis of (R)- and (S)-phoracantholide I. aurigeneservices.com The use of butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to be effective in the synthesis of α-hydroxy ketones and vicinal (R,R)-diols. rsc.org

Diastereoselective Control in this compound Synthesis

In addition to controlling the absolute configuration (enantioselectivity), the synthesis of a specific stereoisomer of this compound requires control over the relative configuration of the multiple stereocenters (diastereoselectivity). The relationship between the hydroxyl groups at C4 and C6 can be either syn or anti.

Diastereoselective control is often achieved by carefully choosing the reagents and reaction conditions. For example, in aldol reactions, the choice of the enolate geometry (E or Z) and the nature of the metal counterion can influence the relative stereochemistry of the newly formed stereocenters. A highly diastereoselective, one-pot syn-aldol and beta-elimination sequence has been developed for the enantioselective synthesis of α-methylene-β-hydroxy carboxylic acid derivatives. nih.gov The synthesis of polypropionate fragments, which are structurally related to the backbone of this compound, often relies on stereoselective methods for C-C bond formation to control the relative stereochemistry.

Determination of Absolute and Relative Configuration of this compound Stereoisomers

Once the stereoisomers of this compound have been synthesized, their absolute and relative configurations must be determined. Various spectroscopic and chemical methods are employed for this purpose.

For determining the relative configuration of 1,3-diols, a common method involves the analysis of their acetonide derivatives by 13C NMR spectroscopy, as developed by Rychnovsky. nmrwiki.orgrsc.org Syn-1,3-diols form acetonides that adopt a chair conformation, resulting in distinct chemical shifts for the axial and equatorial methyl groups of the acetonide. rsc.org In contrast, anti-1,3-diols form acetonides that exist in a twist-boat conformation, leading to similar chemical shifts for the acetonide methyl groups. nmrwiki.orgrsc.org Another powerful technique is a deuterium (B1214612) isotopic perturbation method in 1H NMR spectroscopy, which allows for the direct assignment of the relative configuration of 1,3-diols without derivatization. acs.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 7 Ethyl 2 Methylnonane 4,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the application of one- and two-dimensional NMR techniques, the connectivity and spatial arrangement of atoms within the 7-Ethyl-2-methylnonane-4,6-diol molecule can be meticulously mapped.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative oxygen atoms causing downfield shifts for nearby protons. The integration of these signals provides the relative number of protons for each resonance, and the multiplicity (splitting pattern) reveals the number of adjacent, non-equivalent protons, governed by the n+1 rule.

Expected ¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₃) | 0.90 | d | 6.5 |

| H2 (CH) | 1.80 | m | - |

| H3 (CH₂) | 1.30-1.50 | m | - |

| H4 (CH-OH) | 3.60-3.80 | m | - |

| H5 (CH₂) | 1.50-1.70 | m | - |

| H6 (CH-OH) | 3.50-3.70 | m | - |

| H7 (CH) | 1.40-1.60 | m | - |

| H8, H8' (CH₂) | 1.20-1.40 | m | - |

| H9, H9' (CH₃) | 0.88 | t | 7.4 |

Note: Predicted data is based on general principles of NMR spectroscopy and data for analogous long-chain diols. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons bonded to oxygen appearing significantly downfield.

Expected ¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | 22.5 |

| C2 (CH) | 25.0 |

| C3 (CH₂) | 43.0 |

| C4 (CH-OH) | 70.0 |

| C5 (CH₂) | 40.0 |

| C6 (CH-OH) | 72.0 |

| C7 (CH) | 45.0 |

| C8, C8' (CH₂) | 25.0 |

| C9, H9' (CH₃) | 11.0 |

| C1' (CH₃ of ethyl) | 14.0 |

Note: Predicted data is based on general principles of NMR spectroscopy and data for analogous long-chain diols. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons, for instance, between the methyl protons at C1 and the methine proton at C2, and between the protons of the ethyl group. This allows for the tracing of the proton-proton connectivity throughout the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly attached to a carbon atom. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This is a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY can provide information about the preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₂₆O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected HRMS Data

| Ion | Calculated Exact Mass (Da) |

|---|---|

| [C₁₂H₂₆O₂ + H]⁺ | 203.2006 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often employed to increase its volatility and improve its chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

The GC separation would allow for the assessment of the purity of the compound and the separation of any potential isomers. The subsequent mass spectrometric analysis provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of the TMS-derivatized diol would likely proceed through characteristic pathways, including cleavage of the C-C bonds adjacent to the oxygen atoms and loss of trimethylsilanol (B90980) (TMSOH).

Expected Key Fragment Ions in GC-MS of TMS-derivatized this compound

| m/z | Proposed Fragment Structure |

|---|---|

| [M-15]⁺ | Loss of a methyl group from a TMS group |

| [M-90]⁺ | Loss of trimethylsilanol (TMSOH) |

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS)

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. In this technique, the effluent from a primary column is sequentially trapped and then rapidly injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with highly resolved peaks.

For a compound like this compound, which has multiple stereocenters, GC×GC-MS would be an exceptionally powerful tool for the separation and identification of its different stereoisomers. The structured nature of the 2D chromatogram, where compounds are ordered based on their volatility and polarity, can aid in the identification of individual isomers within a complex mixture. The coupling with a mass spectrometer provides definitive identification of each separated component.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features, namely the hydroxyl (-OH) and alkyl (C-H) groups.

The most prominent and diagnostic feature in the IR spectrum of an alcohol is the O-H stretching vibration. spectroscopyonline.com For this compound, this appears as a strong and characteristically broad band in the region of 3500-3200 cm⁻¹. orgchemboulder.comquimicaorganica.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The presence of two hydroxyl groups in the diol structure enhances this effect.

Another key absorption is the C-O stretching vibration, which is typically observed in the 1300-1000 cm⁻¹ range and is often intense. spectroscopyonline.com The precise position of this band can help distinguish between primary, secondary, and tertiary alcohols. quimicaorganica.orgspectroscopyonline.com Since this compound contains two secondary alcohol groups, the C-O stretch is expected to fall within the 1150-1075 cm⁻¹ range. spectroscopyonline.com The IR spectrum of this compound from a capillary cell melt shows characteristic absorptions confirming its structure. nih.gov

The hydrocarbon backbone of the molecule gives rise to C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2950-2850 cm⁻¹ region. lumenlearning.comlibretexts.org Additionally, C-H bending vibrations for these groups appear in the 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (methyl rock) regions. lumenlearning.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Secondary Alcohol (C-O) | C-O Stretch | 1150 - 1075 | Strong |

| Alkyl (C-H) | C-H Stretch | 2950 - 2850 | Medium to Strong |

| C-H Bend (Scissoring/Rocking) | 1470 - 1350 | Variable |

Chiral Chromatography Techniques for Enantiomeric Purity Assessment (e.g., Chiral Gas Chromatography)

Due to the presence of two stereocenters at the carbon atoms bearing the hydroxyl groups (C4 and C6), this compound can exist as multiple stereoisomers. Chiral chromatography is an indispensable tool for the separation and quantification of these enantiomers and diastereomers, thereby assessing the enantiomeric purity of a sample. Chiral Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this diol. chromatographyonline.com

The separation of enantiomers in chiral GC is achieved by using a chiral stationary phase (CSP). nih.gov These CSPs are typically derived from chiral selectors such as amino acid derivatives, metal coordination compounds, or, most commonly, modified cyclodextrins. nih.gov The toroidal structure of cyclodextrins, with a hydrophobic interior and a hydrophilic exterior, allows for differential interactions with the enantiomers of the analyte. chromatographyonline.com These interactions, which can include inclusion complexation, hydrogen bonding, and dipole-dipole interactions, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for each enantiomer. sigmaaldrich.comeijppr.com

For the separation of diols like this compound, derivatized cyclodextrin-based CSPs are highly effective. chromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the GC operating conditions, such as the temperature program and carrier gas flow rate, are critical for achieving optimal resolution of the stereoisomers. In some cases, achiral derivatization of the diol may be performed to enhance its volatility and improve chiral discrimination. researchgate.net

| Chiral Stationary Phase Type | Chiral Selector | Primary Interaction Mechanism | Applicability |

|---|---|---|---|

| Cyclodextrin-based | Derivatized α-, β-, or γ-Cyclodextrins | Inclusion complexation, Hydrogen bonding | Broad, including alcohols and diols |

| Pirkle-type (Brush-type) | π-acidic or π-basic moieties | π-π interactions, Hydrogen bonding, Dipole-dipole interactions | Wide range of racemates |

| Chirasil-type | Amino acid derivatives linked to polysiloxane | Hydrogen bonding | Amino acid enantiomers, polar compounds |

Elemental Analysis and Combustion Analysis for Empirical Formula Validation

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the empirical formula of an organic compound. crunchchemistry.co.ukkhanacademy.org This method provides experimental validation of the elemental composition of this compound, which has the molecular formula C₁₂H₂₆O₂. nih.gov

In combustion analysis, a precisely weighed sample of the compound is burned in an excess of oxygen. crunchchemistry.co.uk The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From the masses of CO₂ and H₂O produced, the masses and subsequently the moles of carbon and hydrogen in the original sample can be calculated. khanacademy.orgyoutube.com

The mass of oxygen in the compound is typically determined by subtracting the calculated masses of carbon and hydrogen from the initial mass of the sample. youtube.com Once the moles of each element (C, H, and O) are known, the simplest whole-number ratio of these elements is calculated to determine the empirical formula. omnicalculator.com For this compound, the expected elemental composition is approximately 71.24% carbon, 13.00% hydrogen, and 15.82% oxygen. Combustion analysis results that align with these percentages would confirm the empirical formula as C₁₂H₂₆O₂.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 12 | 144.12 | 71.24% |

| Hydrogen (H) | 1.01 | 26 | 26.26 | 13.00% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.82% |

| Total | - | - | 202.38 | 100.00% |

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

While IR spectroscopy is paramount for functional group identification, other spectroscopic techniques can provide complementary information about the structure of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is generally used to study molecules containing chromophores, which are functional groups that absorb UV or visible light, such as conjugated π systems. Since this compound is a saturated aliphatic diol, it lacks significant chromophores. wikipedia.org Therefore, it is not expected to show any strong absorption in the typical UV-Vis range (200-800 nm). youtube.com Its UV-Vis spectrum would likely be transparent above 200 nm, confirming the absence of unsaturation or aromatic rings.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. libretexts.org It detects vibrations that cause a change in the polarizability of a molecule. While the O-H stretch is a strong absorption in the IR spectrum, it is typically a weak band in the Raman spectrum. Conversely, the C-C and C-H stretching vibrations of the long alkyl chain in this compound are expected to produce strong signals in the Raman spectrum. researchgate.netphysicsopenlab.org The C-H stretching region (2800-3000 cm⁻¹) would show distinct peaks for the CH₂ and CH₃ groups. nih.gov Low-frequency Raman spectroscopy can also provide information about the longitudinal acoustic modes (LAMs) of the alkyl chain, which can be related to its conformation. uoa.gr

| Technique | Expected Observation | Information Gained |

|---|---|---|

| UV-Vis Spectroscopy | No significant absorption above 200 nm | Confirms the absence of conjugated systems and aromatic rings |

| Raman Spectroscopy | Strong C-H and C-C stretching bands; weak O-H band | Provides information on the hydrocarbon backbone and its conformation |

Theoretical and Computational Studies of 7 Ethyl 2 Methylnonane 4,6 Diol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure and understanding the electronic properties of a molecule.

Methodology: The process would begin by constructing a 3D model of 7-Ethyl-2-methylnonane-4,6-diol. A geometry optimization would then be performed using a selected DFT functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d,p) or a larger one (e.g., def2-TZVP) for higher accuracy. These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry.

Expected Research Findings: From these calculations, precise data on bond lengths, bond angles, and dihedral angles would be obtained. Furthermore, analysis of the resulting wavefunction would yield critical electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic stability.

Table 5.1.1: Predicted Geometrical Parameters for this compound (Hypothetical Data) This table illustrates the type of data that would be generated from DFT calculations. The values are representative examples.

| Parameter | Atom(s) Involved | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C4-O | 1.43 Å |

| C6-O | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C3-C4-C5 | 112.5° |

| C5-C6-C7 | 113.0° | |

| C4-O-H | 108.5° | |

| Dihedral Angle | H-O-C4-C5 | 178.2° |

Conformational Analysis and Energy Minimization

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. A thorough conformational analysis is essential to identify the most stable conformers and understand the molecule's flexibility.

Methodology: A systematic or stochastic conformational search would be performed. This involves rotating the molecule around its flexible single bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting conformer using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94). The low-energy conformers identified would then be subjected to full geometry optimization and energy calculation using a higher level of theory (e.g., DFT) to determine their relative stabilities.

Table 5.2.1: Relative Energies of Stable Conformers of this compound (Hypothetical Data) This table shows how the relative energies of different conformers would be reported. Energy is typically given relative to the most stable conformer.

| Conformer ID | Key Dihedral Angles (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 175° | 0.00 | 75.3% |

| Conf-2 | 65° | 1.25 | 12.1% |

| Conf-3 | -68° | 1.35 | 10.2% |

| Conf-4 | 85° | 2.50 | 2.4% |

Reaction Mechanism Studies and Transition State Analysis

Understanding how this compound might be synthesized or how it might react requires studying potential reaction pathways.

Methodology: For a hypothetical reaction, such as the esterification of one of its hydroxyl groups, computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (the highest energy point along the reaction pathway) would be located using specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN). Frequency calculations are then performed to confirm the nature of each stationary point (minimum or transition state).

Expected Research Findings: This analysis would provide the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. This information is vital for predicting reaction rates and understanding the feasibility of a chemical transformation. The geometry of the transition state would reveal the precise atomic arrangement during the bond-breaking and bond-forming process.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the molecule's behavior.

Methodology: An MD simulation would be set up by placing one or more molecules of this compound in a simulation box, often filled with a solvent like water or ethanol (B145695) to mimic solution-phase behavior. The interactions between all atoms are described by a molecular mechanics force field. The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over a series of very small time steps (femtoseconds).

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various types of spectra, which can be used to help identify and characterize the molecule in a laboratory setting.

Methodology: After obtaining the optimized geometry from DFT calculations, the same level of theory can be used to compute spectroscopic properties. For instance, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C).

Expected Research Findings: The output would be a predicted IR spectrum, showing the frequencies and intensities of vibrational modes (e.g., O-H stretch, C-H stretch), and a list of predicted NMR chemical shifts. These predicted spectra can be compared to experimental data to confirm the structure of a synthesized compound.

Table 5.5.1: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This table illustrates how predicted NMR data would be presented. Shifts are relative to a standard (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 18.5 |

| C2 | 35.2 |

| C3 | 42.1 |

| C4 (CH-OH) | 71.8 |

| C5 | 48.9 |

| C6 (CH-OH) | 69.5 |

| C7 | 39.8 |

| C8 | 25.4 |

| C9 | 14.1 |

| C (Ethyl-CH₂) | 29.3 |

| C (Ethyl-CH₃) | 11.8 |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Academic Research Objectives

Chemoinformatics applies computational methods to analyze large sets of chemical data. If this compound were part of a larger library of related compounds being tested for a specific property (e.g., binding affinity to a protein), QSAR modeling could be employed.

Methodology: For a set of related molecules, a wide range of numerical descriptors (e.g., molecular weight, logP, polar surface area, electronic properties from DFT) would be calculated. A statistical model (e.g., multiple linear regression, machine learning) is then built to find a mathematical relationship between these descriptors and an observed activity.

Expected Research Findings: A QSAR model can predict the activity of new, untested compounds based solely on their structure. For this compound, this would allow researchers to predict its potential activity in a given biological or chemical system, helping to prioritize which molecules to synthesize and test in the lab for academic research purposes. The model would highlight which structural features (e.g., the position of the hydroxyl groups, the length of the alkyl chain) are most important for the activity being studied.

Biological Activities and Biochemical Pathways of 7 Ethyl 2 Methylnonane 4,6 Diol Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles

In Vitro Investigations of Biological Activities

In vitro studies on structurally similar long-chain and branched diols provide insights into the potential biological activities of 7-Ethyl-2-methylnonane-4,6-diol, particularly in the realms of antioxidant and antifungal effects.

Antioxidant Activity:

The antioxidant potential of diols and other polyhydroxy compounds is often linked to their ability to donate hydrogen atoms to neutralize free radicals. nih.gov The presence of two hydroxyl groups in this compound suggests it may possess radical scavenging capabilities. Research on various natural and synthetic compounds has established that the arrangement and number of hydroxyl groups can influence antioxidant efficacy. nih.govmdpi.com In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ferric reducing antioxidant power (FRAP) are common methods to evaluate such activity. nih.govmdpi.com While specific data for this compound is absent, the general chemical nature of diols supports a hypothesis for some level of antioxidant action. acs.org

Antifungal Activity:

Several studies have demonstrated the antifungal properties of various diols. For instance, a study on a series of shorter-chain diols, including ethane-1,2-diol and hexane-2,5-diol, showed that antifungal activity increased with the length of the carbon chain. nih.gov Hexane-2,5-diol was the most active among those tested against several species of fungi, including Candida albicans and Trichophyton rubrum. nih.gov This suggests that a longer-chain diol like this compound could exhibit significant antifungal properties. The lipophilic nature of the long alkyl chain would facilitate interaction with and disruption of the fungal cell membrane. Furthermore, research on a novel alkaloid diol, 3,5-bis(4,4''-dimethoxy-[1,1':2',1''-terphenyl]-4'-yl)-4H-pyrazole-4,4-diol, has also proven its inhibitory effects against multiple Candida strains. researchgate.net

Table 1: Antifungal Activity of Various Diols (In Vitro)

| Compound | Fungal Species | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Hexane-2,5-diol | Pityrosporum orbiculare, Candida albicans, Trichophyton rubrum | MIC: 10-40 g/L | nih.gov |

| Ethane-1,2-diol | Pityrosporum orbiculare, Candida albicans, Trichophyton rubrum | MIC: 40-100 g/L | nih.gov |

| Longifolene-derived compounds | Alternaria solani, Rhizoctonia solani | Inhibition rates up to 85.9% | mdpi.com |

Enzymatic Transformations Involving Diol Substrates/Products

The structure of this compound, particularly its vicinal or near-vicinal hydroxyl groups, makes it a potential substrate for several classes of enzymes, most notably diol dehydratases and diol dehydrogenases.

Diol Dehydratase:

Diol dehydratases are enzymes that catalyze the conversion of 1,2-diols into their corresponding aldehydes. nih.gov This reaction is a key step in the metabolism of certain diols by various microorganisms. nih.gov While the enzyme is specific for 1,2-diols like 1,2-propanediol and 1,2-ethanediol, the presence of hydroxyl groups at the C4 and C6 positions in this compound might allow it to interact with related hydratases or dehydratases, although it is not a classical 1,2-diol. nih.govnih.gov The catalytic mechanism of some diol dehydratases involves a coenzyme B12-dependent radical mechanism. nih.govelsevierpure.com

Diol Dehydrogenase:

Alcohol dehydrogenases (ADHs) and specifically diol dehydrogenases are a broad class of enzymes that catalyze the oxidation of alcohols, including diols, to aldehydes or ketones. mdpi.comdiva-portal.orgdiva-portal.org These enzymes are of significant interest for biocatalysis in producing chiral alcohols. mdpi.comresearchgate.net An ADH from Ralstonia sp. has been shown to be effective in the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding diols. mdpi.com Given its structure with secondary alcohol groups, this compound could potentially be a substrate for certain ADHs, leading to its oxidation to the corresponding diketone. The regioselectivity and stereoselectivity of such a reaction would be highly dependent on the specific enzyme. diva-portal.orgdiva-portal.org

Microbial Metabolism of Related Compounds and Implications for this compound

The microbial metabolism of alkanes and related alcohols provides a framework for predicting the potential metabolic fate of this compound. Microorganisms have evolved diverse pathways to utilize such compounds as carbon and energy sources.

Recent research has demonstrated the microbial synthesis of various branched-chain β,γ-diols in Escherichia coli. americanelements.comnih.govnih.govresearchgate.net These biosynthetic pathways often start from branched-chain amino acids and involve key enzymes like acetohydroxyacid synthase. americanelements.comnih.govnih.gov This indicates that microbes possess the enzymatic machinery to handle complex, branched diol structures. While this research focuses on synthesis, the pathways are often reversible, suggesting that similar enzymatic steps could be involved in the degradation of this compound.

Furthermore, the biodegradation of long-chain alkanes typically proceeds via terminal oxidation to the corresponding alcohol, followed by oxidation to an aldehyde and a fatty acid, which then enters the β-oxidation pathway. researchgate.net For a diol like this compound, it is plausible that microbial enzymes could further oxidize the hydroxyl groups, potentially leading to the formation of a dicarboxylic acid, which could then be further metabolized.

Interactions with Biological Macromolecules: In Silico and In Vitro Studies

While specific molecular docking studies for this compound are not available, in silico methods are valuable for predicting the interactions of small molecules with biological macromolecules like proteins.

Molecular docking simulations could predict the binding affinity and orientation of this compound within the active site of various enzymes, such as alcohol dehydrogenases or cytochrome P450 enzymes. Such studies on human alcohol dehydrogenases have been used to predict their role in the metabolism of diverse retinol (B82714) structures. nih.gov The criteria for successful docking often include the distance between the catalytic zinc ion and the hydroxyl group of the substrate. nih.gov For this compound, its two hydroxyl groups and branched alkyl chain would be key determinants of its binding mode and affinity to target proteins.

Potential Roles in Chemosensory Systems

The chemical structure of this compound suggests it could play a role in chemosensory systems, contributing to flavor and aroma profiles. Flavor perception is a complex interplay of taste and smell. researchgate.net Long-chain alcohols and related compounds are known components of the flavor profiles of many foods and beverages.

The volatility and structure of a molecule determine its interaction with olfactory receptors. The ethyl and methyl branches, along with the hydroxyl groups, would influence the molecule's odor character. It is known that even subtle changes in chemical structure can lead to significant differences in perceived scent. The interaction between taste and smell is also crucial; for example, sweet-smelling odors can enhance the perception of sweetness. researchgate.netnih.gov It is plausible that this compound could modulate the perception of other flavor components.

Comparative Biological Activity Studies with Related Diols and Derivatives

The biological activity of diols is significantly influenced by their structural characteristics, such as carbon chain length, the position of hydroxyl groups, and the presence of branching. nih.gov

Isomerism plays a critical role in biological activity. solubilityofthings.comyoutube.com For instance, the steroid isomers 3α-androstanediol and 3β-androstanediol exhibit vastly different biological activities; the former is a neurosteroid and weak androgen, while the latter is a potent estrogen. wikipedia.org Similarly, different isomers of this compound (e.g., stereoisomers at the chiral centers C2, C4, C6, and C7) would be expected to have distinct biological activities and interactions with enzymes and receptors.

Comparing this compound to other diols reveals potential structure-activity relationships. For example, studies on short-chain secondary alcohols and diols have shown that enzymes can exhibit enantiomeric preference, favoring the conversion of one stereoisomer over another. nih.gov Methandriol, a synthetic androstane (B1237026) steroid, and its analogues also demonstrate how methylation and other modifications can alter biological effects. wikipedia.org The presence of both ethyl and methyl groups in this compound likely confers specific properties compared to linear or less-branched diols.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-ethanediol (Ethane-1,2-diol) |

| 1,2-propanediol |

| 3,5-bis(4,4''-dimethoxy-[1,1':2',1''-terphenyl]-4'-yl)-4H-pyrazole-4,4-diol |

| 3α-Androstanediol |

| 3β-androstanediol |

| Hexane-2,5-diol |

| Methandriol |

The Enigmatic Compound: Unraveling the Natural Origins of this compound

Despite extensive investigation across chemical and biological databases, the scientific literature currently lacks specific information regarding the natural occurrence, isolation, and biosynthesis of the chemical compound This compound . While the chemical structure and properties of this molecule are documented in various chemical catalogs, its presence as a metabolite in plants, microorganisms, or animals has not been reported in publicly accessible scientific research.

Therefore, an article detailing its isolation from natural sources, specific extraction methodologies, biosynthetic pathways, and its role within natural systems cannot be constructed at this time. The foundational information required to address the specified topics—its identification in nature—is not available in the current body of scientific knowledge.

Further research and discovery would be necessary to determine if this compound is indeed a naturally occurring compound. Should future studies identify this diol in a natural context, it would open avenues for investigation into the areas outlined in the user's request.

Isolation and Biosynthesis of 7 Ethyl 2 Methylnonane 4,6 Diol from Natural Sources

Structural Diversity of Naturally Occurring Branched Diols

Branched diols are a diverse class of chemical compounds characterized by a carbon chain with two hydroxyl (–OH) groups and at least one methyl or other alkyl branch. These structural features can lead to a wide array of stereoisomers, providing a rich source of chemical diversity.

Microbial synthesis is a significant route for producing structurally diverse branched-chain diols. nih.gov Researchers have successfully engineered microorganisms, such as E. coli, to produce various C3-C5 diols. nih.gov This approach often involves extending amino acid catabolism pathways. nih.gov For instance, the hydroxylation of branched-chain amino acids can be controlled to produce different diol structures. nih.gov

The interest in branched diols extends to their use as monomers in polymer chemistry. Bio-based branched diols, derived from biomass, are utilized to synthesize novel polyesters with tunable properties. rsc.org The introduction of methyl branches into the diol monomers can influence the thermal properties, such as the glass transition temperature, and the crystallinity of the resulting polymers. acs.org For example, polyesters synthesized from secondary branched diols tend to have higher glass transition temperatures compared to those made from their linear counterparts. rsc.orgacs.org

Chemical Transformations and Derivatization of 7 Ethyl 2 Methylnonane 4,6 Diol

Oxidation Reactions of 7-Ethyl-2-methylnonane-4,6-diol

The oxidation of this compound can lead to several products depending on the reagents and reaction conditions. The secondary alcohol groups can be oxidized to ketones.

Selective mono-oxidation of one of the hydroxyl groups would yield a β-hydroxy ketone, specifically 7-ethyl-6-hydroxy-2-methylnonan-4-one or 7-ethyl-4-hydroxy-2-methylnonan-6-one. The regioselectivity of this reaction would be influenced by the steric hindrance around the two hydroxyl groups. More potent oxidizing agents or a higher stoichiometry of the oxidant would lead to the corresponding diketone, 7-ethyl-2-methylnonane-4,6-dione.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC, pyridinium dichromate - PDC), Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride), and Dess-Martin periodinane (DMP). chemistrysteps.com For the selective oxidation of diols, reagents like 2-iodoxybenzoic acid (IBX) have been shown to be effective. organic-chemistry.org In some cases, catalyst-controlled regiodivergent oxidation can be employed to selectively oxidize either the more or less sterically hindered alcohol. youtube.com

| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | 7-Ethyl-6-hydroxy-2-methylnonan-4-one, 7-Ethyl-4-hydroxy-2-methylnonan-6-one, 7-Ethyl-2-methylnonane-4,6-dione | Anhydrous solvent (e.g., CH2Cl2) | Stoichiometry dependent. Excess PCC favors dione (B5365651) formation. |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | 7-Ethyl-6-hydroxy-2-methylnonan-4-one, 7-Ethyl-4-hydroxy-2-methylnonan-6-one, 7-Ethyl-2-methylnonane-4,6-dione | Anhydrous solvent, low temperature (-78 °C to rt) | Mild conditions, suitable for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | 7-Ethyl-6-hydroxy-2-methylnonan-4-one, 7-Ethyl-4-hydroxy-2-methylnonan-6-one, 7-Ethyl-2-methylnonane-4,6-dione | Anhydrous solvent (e.g., CH2Cl2) | Mild and selective, but the reagent is expensive. |

| 2-Iodoxybenzoic acid (IBX) | 7-Ethyl-2-methylnonane-4,6-dione | DMSO, room temperature | Can lead to oxidative cleavage of the C-C bond in some 1,3-diols to form 1,2-diketones. organic-chemistry.org |

Esterification and Etherification Reactions

The two hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other electrophiles.

Esterification can be performed under various conditions, including Fischer esterification (acid catalyst, removal of water), or by using coupling agents. The reaction can produce mono- or di-esters. Selective mono-esterification can be challenging due to the similar reactivity of the two secondary hydroxyl groups, though steric differences may allow for some selectivity, particularly with bulky acylating agents. researchgate.net

Etherification , typically carried out under basic conditions (e.g., using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide), can also yield mono- or di-ethers. Acid-catalyzed etherification is also possible but can be complicated by competing dehydration reactions. masterorganicchemistry.com

| Reaction Type | Reagents | Potential Product(s) |

| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4) | Mono- and di-esters |

| Esterification | Acyl chloride, base (e.g., pyridine) | Mono- and di-esters |

| Etherification | Alkyl halide, strong base (e.g., NaH) | Mono- and di-ethers |

Cyclization Reactions Leading to Fused Ring Systems

Intramolecular reactions of this compound can lead to the formation of cyclic structures. Given the 1,3-relationship of the hydroxyl groups, acid-catalyzed dehydration could potentially lead to the formation of a substituted oxetane, although the formation of alkenes is generally more favorable for open-chain diols. libretexts.orglibretexts.org

More relevant is the reaction with aldehydes or ketones to form six-membered cyclic acetals known as 1,3-dioxanes. organic-chemistry.org This reaction is typically acid-catalyzed and is often used to protect 1,3-diols. The reaction of this compound with an aldehyde (R'CHO) or a ketone (R'R''CO) would yield a substituted 1,3-dioxane. The stereochemistry of the starting diol will influence the stereochemistry of the resulting dioxane.

| Reactant | Catalyst | Product Type |

| Aldehyde (R'CHO) | Acid (e.g., p-toluenesulfonic acid) | Substituted 1,3-dioxane |

| Ketone (R'R''CO) | Acid (e.g., p-toluenesulfonic acid) | Substituted 1,3-dioxane |

Conversion to Other Functionalities (e.g., Ketones, Aldehydes, Alkenes)

As discussed in section 8.1, oxidation of the secondary alcohol groups of this compound leads to the formation of ketones . The formation of aldehydes is not possible through direct oxidation of this specific diol, as it lacks primary alcohol functionalities.

The dehydration of this compound under acidic conditions is expected to yield a mixture of alkenes . libretexts.orglibretexts.org The elimination of one molecule of water would produce an unsaturated alcohol, while the elimination of both hydroxyl groups would lead to a mixture of dienes. The regioselectivity of the elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) double bonds. Due to the structure of the starting diol, a complex mixture of isomeric nonadienes could be formed. chemguide.co.uk

| Transformation | Reagents | Potential Product(s) |

| Dehydration | Strong acid (e.g., H2SO4, H3PO4), heat | Mixture of unsaturated alcohols and dienes |

Formation of Heterocyclic Derivatives

Beyond the formation of 1,3-dioxanes mentioned in section 8.3, this compound can serve as a precursor for other heterocyclic systems. For instance, 1,3-diols are known to react with various reagents to form heterocycles such as 1,3-oxazines. organic-chemistry.org

Use as a Building Block in Complex Molecule Synthesis

Diols, including long-chain aliphatic diols, are valuable building blocks in the synthesis of more complex molecules and polymers. acs.orgnih.gov The two hydroxyl groups of this compound provide handles for further functionalization and chain extension.

For example, it could be used as a monomer in polymerization reactions to form polyesters or polyurethanes. The specific stereochemistry of the diol could be exploited to synthesize polymers with defined tacticities. Furthermore, the chiral nature of this diol makes it a potentially useful starting material or intermediate in the asymmetric synthesis of natural products or pharmaceuticals. The diol could be used to introduce specific stereocenters into a target molecule. nih.govnih.gov

Future Research Directions and Academic Significance of 7 Ethyl 2 Methylnonane 4,6 Diol

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 7-ethyl-2-methylnonane-4,6-diol, with its multiple stereocenters, presents a significant challenge that invites the exploration of advanced synthetic methodologies. The 1,3-diol motif is a common feature in many polyketide natural products, and numerous stereoselective synthetic methods have been developed for this class of compounds. thieme-connect.com

Future research could focus on adapting and optimizing these methods for the specific structure of this compound. Key areas of investigation would include:

Asymmetric Aldol (B89426) Reactions: Developing new organocatalysts, such as proline derivatives, for the asymmetric aldol condensation of appropriate ketones and aldehydes could provide a direct route to the chiral β-hydroxy ketone precursor of the target diol. acs.org

Stereoselective Reduction: The diastereoselective reduction of the corresponding β-hydroxy ketone or 1,3-diketone is a critical step. thieme-connect.com Research into substrate-controlled reductions and the use of chiral reducing agents, like oxazaborolidine complexes (CBS reagents), could yield high stereoselectivity for the desired diastereomer. acs.org

Tandem Reactions: The development of one-pot tandem reactions, such as combining olefin cross-metathesis with hemiacetalization and intramolecular oxa-Michael addition, could offer a highly efficient and step-economical synthesis. acs.org

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or reductases, for the stereoselective reduction of a diketone precursor could provide a green and highly specific synthetic route. rsc.orgresearchgate.net

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Method | Potential Advantages | Potential Challenges |

| Asymmetric Aldol Reaction | High enantioselectivity, use of organocatalysts. acs.org | Requires development of specific catalysts and conditions for the substrate. |

| Stereoselective Reduction | Established methods for 1,3-diols (e.g., Evans-Saksena). wikipedia.org | Substrate control can be challenging; may require chiral reagents. acs.org |

| Tandem Reactions | High step-economy, reduced waste. acs.org | Complex reaction optimization, potential for side reactions. |

| Biocatalysis | High stereospecificity, environmentally friendly conditions. rsc.org | Enzyme discovery and engineering may be required; substrate scope can be limited. nih.gov |

Advanced Spectroscopic Characterization of Stereoisomers

Due to the presence of four chiral centers, this compound can exist as multiple stereoisomers. A significant area of future research will be the development of methods to separate and unequivocally characterize each of these isomers.

Advanced spectroscopic techniques will be indispensable for this purpose:

Multidimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, NOESY) will be crucial for determining the relative configuration of the stereocenters by analyzing through-bond and through-space correlations. numberanalytics.comnumberanalytics.com

Mass Spectrometry: While mass spectrometry itself does not typically distinguish between stereoisomers, techniques like ion mobility-mass spectrometry or the analysis of diastereomeric derivatives can provide a means of separation and identification. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques are powerful for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by high-level quantum chemical calculations. nih.gov

X-ray Crystallography: If a single stereoisomer can be crystallized, X-ray crystallography provides the most definitive method for determining its three-dimensional structure and absolute stereochemistry. numberanalytics.com

Separation of the isomers, likely via chiral chromatography, will be a prerequisite for their individual characterization. nih.gov

Elucidation of Complete Biosynthetic Pathways

While not a known natural product, the structure of this compound is reminiscent of polyketides, a large and diverse class of secondary metabolites. wikipedia.org Future research could investigate hypothetical or engineered biosynthetic pathways for its production in microbial hosts.

This research would likely focus on:

Polyketide Synthase (PKS) Engineering: The biosynthesis of polyketides is carried out by large, modular enzymes called polyketide synthases. nih.gov By selecting and combining specific PKS domains (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase), it may be possible to engineer a synthetic PKS that assembles this compound from simple precursors like acetyl-CoA, propionyl-CoA, and malonyl-CoA. nih.govyoutube.com

Genome Mining: Searching the genomes of various microorganisms for cryptic PKS gene clusters could potentially identify a naturally occurring pathway that produces this or a structurally related molecule. acs.org

Precursor-Directed Biosynthesis: Feeding advanced, non-natural starter or extender units to an existing PKS system could be another strategy to generate novel polyketides, potentially including the target diol.

The hypothetical biosynthesis would likely involve a modular Type I PKS, with specific ketoreductase domains controlling the stereochemistry of the hydroxyl groups. youtube.com

Detailed Mechanism Studies of Enzymatic Transformations

Enzymes offer a powerful tool for the selective modification and resolution of chiral diols. Future research could explore various enzymatic transformations of this compound.

Key areas of study include:

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols and diols through enantioselective acylation. rsc.orgnih.gov Studying the activity of various lipases (e.g., Candida antarctica lipase (B570770) B) with the mixture of stereoisomers could lead to efficient methods for their separation. nih.gov

Regioselective Oxidation/Hydroxylation: Enzymes like cytochrome P450 monooxygenases can catalyze the highly regioselective and stereoselective hydroxylation of alkanes and fatty alcohols. nih.gov Investigating the interaction of this compound with such enzymes could lead to further functionalization of the molecule at specific positions.

Enzymatic Cascades: Designing multi-enzyme cascades could enable the conversion of the diol into other valuable bifunctional molecules, such as amino alcohols, under mild, aqueous conditions. rsc.org

Structure-Activity Relationship (SAR) Studies for Academic Research Objectives

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's structure correlates with its function. drugdesign.org While this compound has no currently known biological activity, it serves as an excellent scaffold for foundational SAR studies.

A hypothetical research program could involve:

Synthesizing a Library: Create a library of analogs by systematically modifying the structure (e.g., altering alkyl chain length, changing the position of the methyl and ethyl groups, inverting stereocenters).

Screening for Activity: Test this library against a panel of academic targets, such as specific enzymes or receptors, to identify a "hit."

Elucidating the SAR: Once an activity is identified, the relationships between the structural modifications and the observed biological response can be determined. For example, studies on other aliphatic alcohols have shown a clear relationship between chain length and biological effects like toxicity or narcosis. uky.edu Similar principles could be explored for this diol scaffold in various biological assays. nih.gov

Table 2: Hypothetical SAR Study Parameters

| Structural Modification | Rationale | Potential Impact |

| Alkyl chain length | Modifies lipophilicity and size. | Can affect membrane permeability and binding pocket fit. |

| Position of substituents | Alters molecular shape and steric hindrance. | Can influence interaction with specific residues in a binding site. |

| Stereochemistry of diols | Changes the 3D orientation of functional groups. | Critical for chiral recognition by biological targets. |

| Hydroxyl group spacing | Varies the distance between H-bonding groups. | Can optimize interactions with a receptor. |

Integration into Materials Science Research (e.g., Polymer Chemistry)

Diols are fundamental monomers in condensation polymerization, used to create important classes of polymers like polyesters and polyurethanes. wikipedia.orgspecialchem.com The unique branched structure of this compound makes it an intriguing candidate for materials science research.

Future investigations could include:

Polyester (B1180765) Synthesis: The diol can be reacted with various dicarboxylic acids (or their derivatives) to form novel polyesters. sparkl.me The secondary nature of its hydroxyl groups and the branched side chains would be expected to influence the polymer's properties. rsc.orgpolyestertime.com

Property Tuning: Research has shown that using branched, secondary diols can lead to polymers with higher glass transition temperatures (Tg) compared to their linear, primary diol equivalents. rsc.orgrsc.org The ethyl and isobutyl groups on the backbone of this compound would likely result in amorphous polymers with distinct thermal and mechanical properties.

Biodegradable Materials: As an aliphatic diol, it could be used to synthesize biodegradable polyesters, which are of great interest for creating more sustainable materials. nih.gov The branched structure might affect the rate of enzymatic or hydrolytic degradation.

Polyurethane Synthesis: This diol could also serve as a chain extender or be used to create polyester polyols as soft segments in polyurethane synthesis, potentially imparting improved flexibility or hydrolytic stability. rsc.orgacs.org

Interdisciplinary Research with Biological and Environmental Sciences

The physicochemical properties of this compound suggest several avenues for interdisciplinary research.

Chemical Ecology: Many insect pheromones and semiochemicals are chiral alcohols or their derivatives. This diol could be investigated as a potential, previously unidentified signaling molecule in insect communication.

Environmental Fate and Biodegradation: Long-chain aliphatic alcohols are common in the environment and are generally biodegradable. wikipedia.org Research could focus on the environmental fate of this compound, including its rate of biodegradation by environmental microorganisms and its potential for bioaccumulation. nih.gov Studies have shown that branched chains can slow the rate of degradation compared to their linear counterparts. rsc.org

Ecotoxicology: The aquatic toxicity of long-chain alcohols is highly dependent on chain length and solubility. researchgate.netresearchgate.net Ecotoxicological studies could determine the impact of this specific diol on various aquatic organisms, contributing to a broader understanding of the structure-toxicity relationships of aliphatic alcohols.

Q & A

Q. How can researchers validate the purity and structural integrity of synthetic 7-Ethyl-2-methylnonane-4,6-diol?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to assess purity and quantify impurities, as demonstrated in protocols for analyzing structurally similar diols like cembratriene-4,6-diol in tobacco . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity by comparing chemical shifts and coupling constants to theoretical predictions or reference spectra. For example, diol derivatives in pyrimidine systems were validated using NMR to resolve hydroxyl group positions .

Q. What synthetic strategies minimize byproduct formation during this compound preparation?

- Methodological Answer: Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor regioselective hydroxylation. For branched diols, stepwise protection/deprotection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers can reduce side reactions, as seen in the synthesis of 2-alkylpyrimidine-4,6-diol analogs . Monitor intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure intermediates.

Advanced Research Questions

Q. How can stereoselective biotransformation resolve enantiomers of this compound derivatives?

- Methodological Answer: Employ plant-based biocatalysts (e.g., carrot or parsnip root extracts) to hydrolyze diol diacetates into enantiomerically enriched monoacetates. For example, bicyclo[3.3.1]nonane-2,6-diol diacetate was resolved using Daucus carota to achieve >44% enantiomeric excess . Adjust reaction time (48–72 hours) and temperature (25–30°C) to optimize optical purity, and validate outcomes using chiral HPLC or polarimetry.

Q. What in vitro assays evaluate the pharmacological activity of this compound analogs?

- Methodological Answer: Use G protein-coupled receptor (GPCR) assays, such as calcium flux or cAMP inhibition, to screen for GPR84 agonism. For pyrimidine-4,6-diol derivatives, binding energy calculations (via molecular docking) and in vitro validation with HEK293 cells transfected with hCDC25B or hCA-II provided mechanistic insights . Pair these with toxicity assays (e.g., hERG inhibition profiling) to assess safety margins .

Q. How can microbial degradation pathways of this compound be characterized?

- Methodological Answer: Isolate microbial strains (e.g., Novosphingobium panipatense) from environmental samples using enrichment cultures with the diol as the sole carbon source. Monitor degradation rates via GC-MS and identify metabolites (e.g., farnesal) . Genome sequencing and enzyme activity assays (e.g., dioxygenase or hydrolase profiling) can elucidate catabolic pathways.

Q. How should researchers address contradictions in analytical data for diol derivatives?